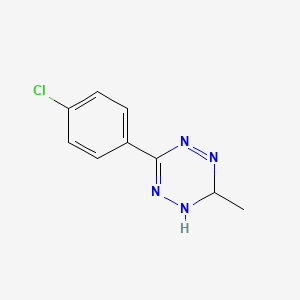![molecular formula C18H18FN5O B14184472 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine CAS No. 921606-78-2](/img/structure/B14184472.png)
3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that features a combination of fluorophenoxy, piperidinyl, imidazolyl, and pyridazinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the imidazole and piperidine moieties. The fluorophenoxy group is then attached through nucleophilic substitution reactions. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated intermediates with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
- 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyrazine
Uniqueness
Compared to similar compounds, 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine may exhibit unique properties such as higher binding affinity, improved pharmacokinetic profiles, or enhanced stability. These differences can make it a more effective or versatile compound for certain applications.
Propiedades
Número CAS |
921606-78-2 |
|---|---|
Fórmula molecular |
C18H18FN5O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-[4-(3-fluorophenoxy)piperidin-1-yl]-6-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C18H18FN5O/c19-14-2-1-3-16(12-14)25-15-6-9-23(10-7-15)17-4-5-18(22-21-17)24-11-8-20-13-24/h1-5,8,11-13,15H,6-7,9-10H2 |
Clave InChI |
RLFVPTWCPWUJMB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


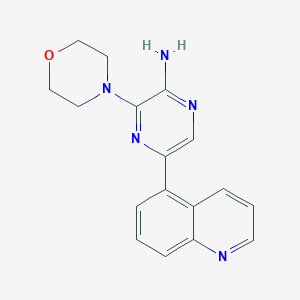
![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)

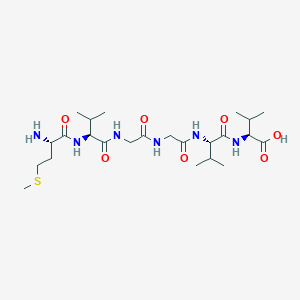
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
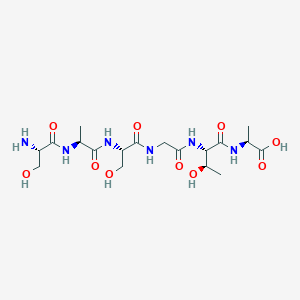

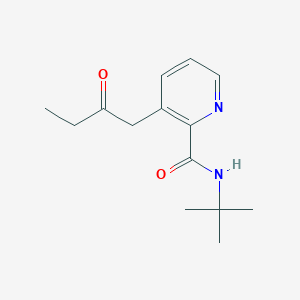

![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
